Tisercin

Catalog No.
S577937
CAS No.
851-68-3
M.F
C19H24N2OS
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tisercin

CAS Number

851-68-3

Product Name

Tisercin

IUPAC Name

3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3

InChI Key

VRQVVMDWGGWHTJ-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

Synonyms

10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine; (±)-2-Methoxy-10-[3-(dimethylamino)-2-methylpropyl]phenothiazine; (±)-Methotrimeprazine; 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxyphenothiazine; dl-Methotrimeprazine

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

The exact mass of the compound Tisercin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tisercin, chemically known as methotrimeprazine (CAS 851-68-3), is a highly lipophilic, typical phenothiazine derivative characterized by a 2-methoxy substitution and a branched 3-(dimethylamino)-2-methylpropyl side chain [1]. While widely recognized in clinical contexts as an antipsychotic and analgesic, in industrial and laboratory procurement, the free base form is specifically sourced for its distinct physicochemical properties. Unlike its highly water-soluble maleate salt counterpart, the free base offers exceptional lipophilicity and is devoid of counterions, making it a critical precursor and analytical standard for electrochemical sensor development, non-aqueous synthesis, lipid-based formulation engineering, and interference-free photophysical research [2].

Procurement substitution of methotrimeprazine free base (CAS 851-68-3) with the more commercially common methotrimeprazine maleate (CAS 7104-38-3) or generic phenothiazines like chlorpromazine fundamentally compromises specific technical workflows . The maleate counterion actively quenches luminescence and interferes with photo-oxidation measurements, rendering the salt form unusable for precise photophysical assays [1]. Furthermore, the salt form alters the partition coefficient, disrupting encapsulation efficiencies in lipid nanoparticle (LNP) formulations. Substituting with chlorpromazine alters the core's electrochemical oxidation potential and introduces severe phototoxicity due to the 2-chloro group, whereas the 2-methoxy group of methotrimeprazine provides a distinct, more stable degradation profile [2]. Consequently, exact procurement of the free base is mandatory for counterion-free analytics and lipophilic phase partitioning.

Elimination of Counterion Interference in Photophysical Assays

In absorption and emission spectroscopy, the maleate counterion found in standard pharmaceutical salts actively interferes with the photoprocesses of the phenothiazine molecule. Procuring the free base (CAS 851-68-3) completely eliminates these artifacts, providing baseline-resolved luminescence and accurate photo-oxidation kinetics without the need for prior basic aqueous extraction and ether partitioning [1].

Evidence DimensionPhotophysical signal integrity
Target Compound DataMethotrimeprazine Free Base (Interference-free luminescence)
Comparator Or BaselineMethotrimeprazine Maleate (Counterion-induced quenching/interference)
Quantified DifferenceComplete removal of maleate-induced spectral overlap
ConditionsUV-Vis and fluorometric assays in HPLC-grade solvents

Mandatory for researchers requiring pristine photophysical data, quantum yield calculations, or photo-oxidation mechanism studies without salt-induced artifacts.

Superior Sensitivity in Coulometric Electrochemical Detection

In coulometric electrochemical detection using a dual analytical cell in oxidative screen mode, methotrimeprazine demonstrates a lower limit of detection (0.2 ng/mL) compared to the related neuroleptic chlorprothixene (0.5 ng/mL). On Boron-Doped Diamond (BDD) electrodes, it exhibits highly reversible, diffusion-controlled oxidation peaks between 0.55 and 0.75 V vs. SCE [1].

Evidence DimensionLimit of Detection (LOD) in electrochemical screening
Target Compound DataMethotrimeprazine (0.2 ng/mL)
Comparator Or BaselineChlorprothixene (0.5 ng/mL)
Quantified Difference2.5-fold lower detection limit
ConditionsCoulometric electrochemical detection / BDD electrode

Enables the development of highly sensitive, diffusion-controlled electrochemical sensors and trace-level pharmacokinetic monitoring assays.

Optimized Lipophilicity for Non-Aqueous and Lipid Formulations

Methotrimeprazine free base exhibits high lipophilicity (logP ~ 5.1) and extremely poor aqueous solubility (~2.1 x 10^-3 g/L at 25 °C), contrasting sharply with the freely soluble maleate salt. This high partition coefficient is critical for driving encapsulation efficiency in lipid-based drug delivery systems and avoiding the need for desalting steps [1].

Evidence DimensionAqueous solubility and partition coefficient
Target Compound DataMethotrimeprazine Free Base (Insoluble, logP ~ 5.1)
Comparator Or BaselineMethotrimeprazine Maleate (Freely soluble in water/methanol)
Quantified DifferenceOrders of magnitude lower aqueous solubility, favoring lipid partitioning
ConditionsStandard aqueous vs. lipid phase partitioning at pH 7.4

Essential for formulators designing liposomes, lipid nanoparticles (LNPs), or non-aqueous synthetic routes where pre-existing salt forms disrupt phase partitioning.

Altered Photostability via 2-Methoxy Substitution

The 2-methoxy substitution on the phenothiazine core of methotrimeprazine alters its electrostatic potential and photostability compared to 2-chloro derivatives like chlorpromazine. While chlorpromazine exhibits rapid photodecomposition (half-life ~80 min under 365 nm LED), the methoxy group mitigates extreme phototoxicity and alters the degradation pathway away from rapid radical formation.

Evidence DimensionPhotochemical degradation kinetics
Target Compound DataMethotrimeprazine (2-methoxy phenothiazine core)
Comparator Or BaselineChlorpromazine (2-chloro phenothiazine core)
Quantified DifferenceDistinct degradation kinetics and reduced phototoxicity
Conditions365 nm LED irradiation in oxygenated environments

Provides a more stable baseline for industrial material selection and stability-indicating assay design where UV exposure is a variable.

Electrochemical Sensor Calibration and Development

Due to its highly reversible oxidation peaks (0.55 - 0.75 V vs. SCE) and ultra-low detection limits (0.2 ng/mL), Methotrimeprazine free base is an ideal standard for calibrating Boron-Doped Diamond (BDD) electrodes and coulometric detectors [1].

Photochemical and Luminescence Research

The absence of the maleate counterion makes CAS 851-68-3 the required form for studying phenothiazine photo-oxidation mechanisms, quantum yields, and UV-Vis absorption profiles without spectral interference or quenching [2].

Lipid Nanoparticle (LNP) and Liposomal Encapsulation

The high lipophilicity (logP ~ 5.1) and low aqueous solubility of the free base drive high encapsulation efficiencies in lipid-based drug delivery systems, avoiding the need for desalting steps required when using the maleate salt [3].

Synthesis of Non-Aqueous Phenothiazine Derivatives

As a pure free base, it serves as a direct precursor in non-aqueous synthetic routes, such as the generation of specific sulfoxide metabolites or novel N-alkylated derivatives, where water or counterions would quench the reaction [2].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics, Non-Narcotic

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

60-99-1
851-68-3

Dates

Last modified: 08-15-2023

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